(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone
Description
(1-Methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a 4-phenylpiperazine moiety linked via a methanone bridge. This structure combines two pharmacologically significant motifs:
- Indole: A privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and enzymes involved in neurotransmitter regulation.
- 4-Phenylpiperazine: A common pharmacophore in central nervous system (CNS)-targeting agents, often associated with receptor binding (e.g., 5-HT₃, 5-HT₆) and modulation of neurotransmitter activity .
Properties
IUPAC Name |
(1-methylindol-5-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-21-10-9-16-15-17(7-8-19(16)21)20(24)23-13-11-22(12-14-23)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTYTECPCVYYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone may act as modulators of neurotransmitter systems, particularly serotonin and norepinephrine. These neurotransmitters are crucial in treating conditions such as:
- Major Depressive Disorder (MDD) : The compound's ability to affect monoamine reuptake suggests potential efficacy in alleviating depressive symptoms .
- Anxiety Disorders : Given its interaction with serotonin receptors, it may also play a role in managing anxiety-related conditions .
Pain Management
The compound has been explored for its analgesic properties. Its mechanism involves modulating pain pathways through the central nervous system, potentially providing relief in conditions such as fibromyalgia and chronic pain syndromes .
Antiviral Activity
Recent studies have indicated that indole derivatives can exhibit antiviral properties. Specifically, compounds derived from indole structures have shown promise against HIV replication, suggesting that this compound might be further investigated for its antiviral capabilities .
Structure-Activity Relationship (SAR)
A critical aspect of the research surrounding this compound involves understanding its structure-activity relationship (SAR). By modifying various substituents on the indole and piperazine moieties, researchers aim to enhance its therapeutic efficacy and reduce side effects. For instance, modifications that increase receptor affinity or selectivity can lead to more effective treatments for specific disorders .
Case Studies
Several case studies have been documented regarding the applications of indole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing signal transduction pathways and cellular responses . The piperazine moiety may enhance the compound’s ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Indole vs. Heterocyclic Replacements: Replacement of indole with pyridoindole (Compound 115) or thiazole alters target selectivity. For example, pyridoindole derivatives show antiparasitic activity, while thiazole-piperazine hybrids exhibit broader antimicrobial effects. The quinoxaline moiety in compound 4a enhances 5-HT₃ receptor antagonism, critical for antidepressant activity .
- Substituent Effects: Phenyl vs. Chlorophenyl: The 4-chlorophenyl group in [(4-chlorophenyl)(piperazine)methanone] may improve metabolic stability or receptor binding compared to unsubstituted phenyl . Methoxy Modifications: Methoxy groups (e.g., in {2-[(4-methoxybenzyl)amino]-thiazole}) enhance solubility and CNS penetration .
- Linker Variations: Methanone vs.
Pharmacological Profiles and Receptor Interactions
- 5-HT Receptor Modulation :
- Antiparasitic Activity :
- Compound 115’s pyridoindole-piperazine structure demonstrates potent activity against Leishmania, suggesting that indole-piperazine hybrids could be optimized for similar applications .
Biological Activity
Overview
The compound (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that incorporates both indole and piperazine structures. These moieties are known for their significant biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a 1-methylindole core linked to a 4-phenylpiperazine group through a methanone functional group. This structural combination is believed to enhance its interaction with various biological targets, particularly neurotransmitter receptors.
The primary mechanism of action for this compound involves its interaction with serotonin receptors, specifically the 5-HT1A receptor . This interaction modulates the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function. The compound may also exhibit affinity for other receptor types, potentially influencing various physiological processes.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antidepressant Activity : The compound's interaction with serotonin receptors suggests potential antidepressant properties. Studies have shown that similar indole derivatives can alleviate symptoms of depression by enhancing serotonergic transmission.
- Anxiolytic Effects : By modulating serotonin pathways, this compound may also exhibit anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Neuroprotective Properties : Preliminary studies suggest that compounds with indole structures can provide neuroprotection against oxidative stress and neuroinflammation.
Case Studies
Several case studies highlight the biological activity of related compounds:
Synthesis and Research Applications
The synthesis of this compound typically involves coupling reactions between the indole and piperazine moieties. Research applications include:
- Drug Development : As a building block for novel psychoactive compounds.
- Biological Studies : Investigating interactions with various neurotransmitter systems.
Q & A
Basic: What are the standard synthetic routes for (1-methyl-1H-indol-5-yl)(4-phenylpiperazin-1-yl)methanone?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling 1-methyl-1H-indole-5-carboxylic acid derivatives with 4-phenylpiperazine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Catalytic steps : Palladium-catalyzed ring closure reactions (e.g., for indole core formation) in inert atmospheres, monitored via TLC .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via -NMR and LC-MS to confirm structure and purity (>95%) .
Basic: How is structural characterization performed for this compound?
- Spectroscopy : -NMR (confirming indole NH absence due to methylation and piperazine protons at δ 2.5–3.5 ppm) and -NMR (carbonyl signal ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
- X-ray crystallography : Optional for absolute configuration determination, using SHELX programs for refinement .
Advanced: How can regioselectivity challenges in indole functionalization be addressed during synthesis?
- Directed metalation : Use of Lewis acids (e.g., BF-etherate) to direct electrophilic substitution at the 5-position of the indole ring .
- Protecting groups : Temporary protection of the piperazine nitrogen with Boc groups to prevent undesired side reactions .
- Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions .
Basic: What in vitro models are used for preliminary biological activity screening?
- Receptor binding assays : Radioligand displacement studies (e.g., for 5-HT or 5-HT receptors) using transfected HEK-293 cells .
- Antiparasitic activity : Screening against Leishmania amastigotes, with EC values compared to miltefosine (positive control) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HepG2) to establish selectivity indices .
Advanced: How to resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Off-target profiling : Broad kinase or receptor panels (e.g., Eurofins CEREP panels) to identify confounding interactions .
- Metabolite analysis : LC-MS/MS to rule out prodrug activation or degradation products influencing results .
Advanced: What structural modifications enhance target selectivity?
- Piperazine substituents : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring to modulate receptor binding kinetics .
- Indole methylation : Adjusting the N-methyl position to reduce off-target binding to monoamine oxidases .
- Hybrid scaffolds : Incorporating oxadiazole or pyrazole moieties to improve affinity for FGFR or 5-HT receptors .
Advanced: How to assess selectivity against related kinase targets (e.g., FGFR)?
- Kinase inhibition profiling : Use recombinant FGFR1–4 in ADP-Glo™ assays, comparing IC values to reference inhibitors (e.g., CH5183284) .
- Molecular docking : Schrödinger Suite for predicting binding poses in FGFR ATP-binding pockets .
- Cellular phosphorylation assays : Western blotting for phospho-FRS2α in FGFR-driven cancer cell lines .
Advanced: What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Hydrochloride salts via treatment with HCl gas in diethyl ether .
- Co-solvent systems : PEG-400/water mixtures for intraperitoneal administration .
- Nanoparticle formulation : PLGA encapsulation to enhance bioavailability .
Advanced: How to evaluate metabolic stability in preclinical models?
- Liver microsome assays : Incubation with rat or human microsomes, monitoring parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to identify isoform-specific interactions .
- Pharmacokinetics : IV/PO dosing in rodents with serial plasma sampling and non-compartmental analysis .
Advanced: What computational tools predict binding modes to serotonin receptors?
- Homology modeling : Build 5-HT receptor models using Modeller, based on GLIC or nAChR templates .
- Molecular dynamics simulations : GROMACS for assessing ligand-receptor stability over 100-ns trajectories .
- Free energy calculations : MM-GBSA to rank binding affinities of structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
